(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one (10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0802081
InChI: InChI=1S/C25H18N2OS/c1-16-21-23(28)27-20-15-9-8-14-19(20)26-24(27)25(21,18-12-6-3-7-13-18)29-22(16)17-10-4-2-5-11-17/h2-15,21H,1H3/t21?,25-/m0/s1
SMILES: CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6
Molecular Formula: C25H18N2OS
Molecular Weight: 394.5 g/mol

(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one

CAS No.:

Cat. No.: VC0802081

Molecular Formula: C25H18N2OS

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

(10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one -

Specification

Molecular Formula C25H18N2OS
Molecular Weight 394.5 g/mol
IUPAC Name (10R)-13-methyl-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one
Standard InChI InChI=1S/C25H18N2OS/c1-16-21-23(28)27-20-15-9-8-14-19(20)26-24(27)25(21,18-12-6-3-7-13-18)29-22(16)17-10-4-2-5-11-17/h2-15,21H,1H3/t21?,25-/m0/s1
Standard InChI Key SNXXKMXMDUDTCB-QBGQUKIHSA-N
Isomeric SMILES CC1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6
SMILES CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6
Canonical SMILES CC1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator